molecular formula C19H15BrN2O3 B11207151 N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B11207151
M. Wt: 399.2 g/mol
InChI Key: UMIVPGXFQNRTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a tricyclic quinolinecarboxamide derivative synthesized as part of a program to optimize diuretic agents within the 4-hydroxyquinolin-2-one family . Structurally, it features a pyrido[3,2,1-ij]quinoline core annelated with a tetrahydropyridine ring, a 7-hydroxy group, and a 4-bromophenyl carboxamide substituent. Its synthesis involves the amidation of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with 4-bromoaniline under controlled thermal conditions .

The compound’s structure is confirmed via elemental analysis, NMR (¹H and ¹³C), and mass spectrometry . Pharmacologically, it is evaluated for diuretic activity in rat models, with comparisons to hydrochlorothiazide and structurally related pyrroloquinoline analogs (e.g., VI and VII) .

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H15BrN2O3/c20-12-6-8-13(9-7-12)21-18(24)15-17(23)14-5-1-3-11-4-2-10-22(16(11)14)19(15)25/h1,3,5-9,23H,2,4,10H2,(H,21,24)

InChI Key

UMIVPGXFQNRTOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of ester 2. Ethanol, generated in situ, is distilled off to drive the equilibrium toward product formation. Key optimizations include:

  • Temperature: 130–140°C (thermal activation without decomposition).

  • Time: 5–15 minutes (monitored by TLC).

  • Stoichiometry: 1:1 molar ratio of ester 2 to 4-bromoaniline.

Workup and Purification

Post-reaction, the mixture is cooled to 100°C, and ethanol (10–15 mL) is added to precipitate the crude product. Recrystallization from a DMF-ethanol mixture (1:3 v/v) yields pure 3l as colorless crystals.

Synthesis Data for Compound 3l

ParameterValue
Yield96%
Melting Point198–200°C
Recrystallization SolventDMF-Ethanol (1:3)
Reaction Time10 minutes

Structural Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H^1H NMR spectrum (DMSO-d6d_6, 360 MHz) of 3l exhibits distinct signals:

  • 7-OH: Singlet at δ 16.24 ppm.

  • Aromatic Protons:

    • Doublet at δ 7.98 ppm (H-8, J=7.9HzJ = 7.9 \, \text{Hz}).

    • Multiplet at δ 7.48–7.42 ppm (H-10, 3', 5').

  • Aliphatic Protons:

    • Triplet at δ 4.14 ppm (CH2_2-3, J=5.6HzJ = 5.6 \, \text{Hz}).

    • Quintet at δ 2.13 ppm (CH2_2-2, J=5.6HzJ = 5.6 \, \text{Hz}).

Mass Spectrometry and Elemental Analysis

  • EI-MS: m/z 398/400 [M]+^+ (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}).

  • Elemental Analysis:

    • Calculated for C19_{19}H15_{15}BrN2_2O3_3: C, 57.16; H, 3.79; N, 7.02%.

    • Found: C, 57.22; H, 3.85; N, 6.96%.

Comparative Analysis of Alternative Methods

While the solvent-free aminolysis method is optimal for 3l, alternative routes include:

  • Bromobenzene-Mediated Aminolysis: Requires 48-hour reflux and 40% excess aniline, yielding ≤60%.

  • One-Pot Cyclization-Aminolysis: Combines β-diketones and acrylonitrile with anilines but suffers from regiochemical ambiguity.

Discussion of Reaction Efficiency and Scalability

The solvent-free protocol achieves a 96% yield, surpassing traditional methods by 36%. The absence of bromobenzene reduces toxicity, while the short reaction time (10 minutes) enhances throughput. Scalability is demonstrated at 0.01 mol scale, with linear yield maintenance observed in pilot trials .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an aprotic solvent like DMF (dimethylformamide).

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has potential as an enzyme inhibitor due to its quinoline core, which is known to interact with various biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Quinoline derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities, suggesting that this compound might exhibit similar properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for dyes and pigments due to its aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites, while the bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrroloquinoline Carboxamides (VI and VII)

Pyrroloquinoline derivatives (e.g., VI: 6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid anilides) share a trihydropyrrole ring annelated to the quinolone core instead of tetrahydropyridine. Key differences include:

  • Ring Saturation : The pyrido variant’s tetrahydropyridine ring introduces an additional methylene unit, enhancing solubility and bioavailability .
  • Diuretic Activity: Pyrido derivatives generally exhibit superior diuretic effects. For example, N-(4-methoxyphenyl)-pyridoquinoline-6-carboxamide (2g) increased urine output by 147% vs. control, outperforming pyrroloquinoline analogs (125%) and hydrochlorothiazide (135%) .

Substituent Effects on Aryl Carboxamide Fragments

The aryl group’s substituent significantly impacts activity:

Compound Substituent (R) Diuretic Activity (% Increase vs. Control) Key Observations
2a (Unsubstituted) -H 122% Moderate activity; baseline for SAR studies.
2b 2-OH 138% Hydroxyl group enhances polarity and binding.
2c 3-OH 145% Meta-hydroxyl improves activity vs. ortho.
2g 4-OCH₃ 147% Optimal para-methoxy group maximizes activity.
2h 4-OCH₂CH₃ 105% Ethoxy group reduces activity due to steric hindrance.
Target Bromophenyl 4-Br Data not explicit in tables* Bromine’s electron-withdrawing effects may alter metabolism or receptor interactions.

* references a related 9-bromo-pyridoquinoline anilide with diuretic activity, suggesting bromine substitution may retain efficacy but requires specific positioning .

Positional Isomerism

  • Methoxy Group : Moving the methoxy group from para (2g) to meta (2f) or ortho (2e) reduces activity. For example, 2e (ortho-OCH₃) showed 130% activity, while 2f (meta-OCH₃) dropped to 110% .
  • Hydroxy Group : 3-Hydroxy (2c) outperformed 2-hydroxy (2b), indicating meta-substitution favors target engagement .

Pharmacological Performance and Structural Insights

Mechanistic Implications

The pyrido[3,2,1-ij]quinoline scaffold’s expanded ring system likely improves binding to renal tubular targets (e.g., Na⁺/K⁺/Cl⁻ cotransporters) by increasing hydrophobicity and conformational flexibility . The 4-methoxy group in 2g enhances hydrogen bonding and π-π stacking with hydrophobic pockets, while bulky groups (e.g., 4-ethoxy in 2h) disrupt these interactions .

Comparative Efficacy

  • Hydrochlorothiazide Benchmark : At 40 mg/kg, hydrochlorothiazide increased urine output by 135% .
  • Pyridoquinoline Superiority: 2g (10 mg/kg) achieved 147%, demonstrating potency at lower doses .

Biological Activity

N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a bromophenyl group and a quinoline moiety, which are known to influence its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is achieved through the condensation of α-haloketones with thioamides under acidic conditions.
  • Bromination : The introduction of the bromophenyl group is performed using bromine or N-bromosuccinimide (NBS).
  • Quinoline Moiety Construction : The final steps involve constructing the quinoline structure and forming the amide bond.

These synthetic pathways highlight the compound's intricate chemical architecture and its potential for further modifications to enhance biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound appears to interact with various enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in therapeutic contexts where modulation of enzyme activity is desired.
  • Diuretic Effects : Similar compounds have demonstrated significant diuretic actions. For instance, studies suggest that certain pyridiquinolines exhibit diuretic effects that surpass those of traditional diuretics like hydrochlorothiazide .

Case Studies and Research Findings

  • Diuretic Activity : A study indicated that derivatives of pyridoquinoline compounds showed statistically significant diuretic effects in controlled trials involving animal models. These findings suggest that this compound could be developed as a novel diuretic agent .
  • Anticancer Potential : Preliminary research suggests that similar compounds may exhibit antiproliferative effects against various cancer cell lines. The structural similarities with other known anticancer agents indicate a potential pathway for further investigation into its efficacy against malignancies .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound relative to others in its class, the following table summarizes key findings from various studies:

Compound NameBiological ActivityReference
N-(4-Bromophenyl)-7-hydroxy-5-oxo...Significant diuretic effects; potential anticancer activity,
HydrochlorothiazideEstablished diuretic agent
Cl-IB-MECAA3 adenosine receptor agonist with anticancer properties

Q & A

Q. Tables

Substituent Diuretic Activity (Urine Output, mL/24h) TLR2 Activation (EC₅₀, µM)
4-OCH₃35.2 ± 2.11.2 ± 0.3
4-Br18.7 ± 1.55.8 ± 0.9
4-OCH₂CH₃5.1 ± 0.8>10
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.